molecular formula C17H19F3N6O2 B2677831 N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034540-90-2

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2677831
CAS No.: 2034540-90-2
M. Wt: 396.374
InChI Key: GZBKBWAYTBXQRZ-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H19F3N6O2 and its molecular weight is 396.374. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O2/c1-28-16-24-13(23-15(25-16)26-7-3-2-4-8-26)10-22-14(27)11-5-6-12(21-9-11)17(18,19)20/h5-6,9H,2-4,7-8,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBKBWAYTBXQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of interest due to its potential biological activities, particularly as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This article delves into its biological activity, pharmacological properties, and relevant research findings.

The compound's chemical identity is characterized by the following properties:

PropertyValue
Molecular Formula C17H19F3N6O2
Molecular Weight 396.4 g/mol
CAS Number 2034540-90-2
Structural Formula Structural Formula

This compound functions primarily as a selective agonist for the S1P1 receptor. This receptor plays a crucial role in regulating lymphocyte trafficking and immune responses. The compound demonstrates a significant reduction in circulating lymphocytes, with studies indicating up to 78% decrease in lymphocyte counts within 24 hours post-administration in rat models at a dosage of 1 mg/kg .

Efficacy and Selectivity

Research has shown that this compound exhibits high potency towards S1P1, with an effective concentration (EC50) of approximately 0.035 μM and more than 100-fold selectivity against other S1P receptor subtypes (S1P2-S1P5) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential.

Pharmacokinetics

A study on the pharmacokinetic profile revealed:

ParameterValue
Plasma Protein Binding 95%
Clearance (CL) 0.25 L/h/kg
Volume of Distribution (Vd) 6.3 L/kg
Half-life (T1/2) 19 h
Area Under Curve (AUC) 3400 ng*h/mL (at 1 mg/kg)

These findings indicate favorable pharmacokinetic properties that support further investigation into its clinical applications .

Immunosuppressive Effects

In a controlled study involving male Sprague-Dawley rats, administration of this compound resulted in a statistically significant reduction in peripheral lymphocyte counts (P < 0.001). This effect was observed dose-dependently at doses of 1.0 mg/kg and above . Such immunosuppressive effects suggest potential applications in conditions such as multiple sclerosis or other autoimmune disorders.

Q & A

Q. Q1: What are the key synthetic strategies for preparing the triazine and nicotinamide moieties in this compound?

A: The triazine core can be synthesized via nucleophilic substitution reactions using piperidine as a nucleophile under reflux conditions. For example, analogous triazine derivatives were synthesized by reacting piperidine with chlorinated triazine precursors in ethanol at reflux (yield: 98%) . The nicotinamide moiety, particularly the trifluoromethyl group, is typically introduced via Suzuki-Miyaura coupling or direct fluorination using reagents like trifluoromethyl iodide. Structural confirmation requires multinuclear NMR (¹H, ¹³C) and IR spectroscopy to verify C=O (1670–1700 cm⁻¹) and NH (3300–3400 cm⁻¹) stretches .

Q. Q2: How can researchers optimize reaction conditions to improve yield and purity?

A: Reaction optimization should focus on solvent choice, temperature, and stoichiometry. For instance, ethanol or DMF is preferred for triazine-piperidine coupling due to their ability to stabilize intermediates. In one study, refluxing in ethanol for 10 hours achieved 98% yield for a related triazine derivative . Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) and monitored by TLC (Rf ~0.5 in ethyl acetate/hexane). For trifluoromethyl-containing analogs, inert atmospheres (N₂/Ar) minimize side reactions .

Q. Q3: What analytical techniques are critical for confirming the compound’s structure?

A:

  • ¹H/¹³C NMR : Key signals include δ ~3.02 ppm (piperidine N-CH₂), δ ~7.4–8.2 ppm (aromatic protons), and δ ~167–170 ppm (amide C=O) .
  • IR Spectroscopy : Confirm NH (3300–3400 cm⁻¹) and C=O (1670–1700 cm⁻¹) stretches.
  • Elemental Analysis : Validate C, H, N, and F content (e.g., ±0.3% deviation from theoretical values) .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 372 [M+1]⁺) ensures molecular weight accuracy .

Advanced Research Questions

Q. Q4: How does the trifluoromethyl group influence the compound’s electronic and steric properties?

A: The -CF₃ group is strongly electron-withdrawing, which polarizes the nicotinamide ring, enhancing electrophilicity at the amide carbonyl. This increases reactivity in nucleophilic addition or substitution reactions. Sterically, the -CF₃ group may hinder rotation around the C–N bond, stabilizing specific conformers critical for binding in biological assays. Computational studies (e.g., DFT) can quantify these effects .

Q. Q5: What are the challenges in isolating intermediates during multi-step synthesis?

A: Key challenges include:

  • Byproduct Formation : Piperidine excess may lead to over-alkylation; stoichiometric control (1:1.2 molar ratio) mitigates this .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for polar intermediates. For example, a related compound required recrystallization in ethanol to achieve >95% purity .
  • Stability : Trifluoromethyl groups can hydrolyze under acidic/basic conditions; pH-neutral workup is recommended .

Q. Q6: How can researchers validate the absence of tautomeric forms in the triazine ring?

A: Tautomerism in triazines (e.g., 1,3,5-triazine ↔ 1,2,4-triazine) can be ruled out using:

  • Variable Temperature NMR : Monitor chemical shift changes (Δδ < 0.1 ppm) over −20°C to 80°C.
  • X-ray Crystallography : Resolve the crystal structure to confirm the 1,3,5-triazine configuration .

Q. Q7: What strategies are effective for assessing the compound’s bioactivity in enzymatic assays?

A:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) with IC₅₀ calculations.
  • Cellular Permeability : Evaluate via Caco-2 monolayer assays; logP values >2 (predicted via ChemDraw) suggest favorable permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. Q8: How can structural modifications enhance the compound’s solubility without compromising activity?

A:

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the piperidine nitrogen.
  • Salt Formation : Use hydrochloride or mesylate salts (e.g., mp 184°C for a hydrochloride analog) .
  • Polar Substituents : Add hydroxyl or amine groups to the triazine ring; monitor logD (target: 1–3) .

Q. Q9: What are the best practices for stability studies under accelerated conditions?

A:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Use HPLC-UV at 254 nm to track degradation products. For example, a related compound showed <5% degradation after 4 weeks at 40°C .

Q. Q10: How should researchers resolve contradictions between computational predictions and experimental data?

A:

  • Re-optimize DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311++G**) to better model electron-withdrawing groups like -CF₃.
  • Experimental Validation : Repeat synthesis and characterization (e.g., X-ray crystallography) to confirm structural assumptions.
  • Statistical Analysis : Apply multivariate regression to identify outliers (e.g., R² < 0.9 warrants re-evaluation) .

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